molecular formula C23H19N3O3S B2665615 N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 922662-76-8

N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2665615
CAS No.: 922662-76-8
M. Wt: 417.48
InChI Key: CBBIPPMPJCRTQG-UHFFFAOYSA-N
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Description

N-(4-(6-Methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative featuring a biphenyl core linked to a 6-methoxypyridazinyl-substituted phenyl group.

Properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-23-16-15-22(24-25-23)19-7-11-20(12-8-19)26-30(27,28)21-13-9-18(10-14-21)17-5-3-2-4-6-17/h2-16,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBIPPMPJCRTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 3-amino-6-methoxypyridazine with a suitable aryl halide under Suzuki-Miyaura coupling conditions . This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The resulting intermediate is then subjected to further reactions to introduce the biphenyl and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the biphenyl moiety provides hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Biphenyl Sulfonamide Derivatives

Compound Name Substituent(s) Melting Point (°C) Purity (%) Key Analytical Data (NMR/MS) Source
D2 () 4′-(Trifluoromethoxy) Not reported 95.3 ¹H NMR: δ 9.042 ppm (aromatic H)
D3 () 4′-(Trifluoromethoxy), 3,4,5-trimethoxy 136–137 99.7 ¹H NMR: δ 7.5–8.0 ppm (multiplet)
D4 () 4′-(Trifluoromethoxy), phenoxy Not reported Not reported Synthesized via Suzuki coupling
Compound 1 () 4′-(Trifluoromethyl) 163–164 Not reported MS: [M+H]⁺ 603.0

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group (in D2–D4) is strongly electron-withdrawing, likely reducing solubility in polar solvents compared to the methoxy group in the target compound . The methoxy group in pyridazine may enhance hydrogen-bonding capacity, improving crystallinity .
  • Thermal Stability : Melting points for analogs range from 136–164°C, suggesting that the target compound may exhibit similar stability, though the pyridazine ring could introduce additional rigidity or π-stacking interactions .

Structural and Crystallographic Insights

Crystal structures of simpler sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide in ) reveal planar biphenyl systems with sulfonamide groups adopting specific dihedral angles. The pyridazine ring in the target compound may disrupt this planarity, altering packing efficiency and crystallographic parameters. SHELX software () is widely used for such analyses, suggesting that the target compound’s structure could be resolved using SHELXL .

Biological Activity

N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide compound with potential therapeutic applications. Its structure includes a biphenyl moiety and a pyridazine ring, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H19N3O3S
  • CAS Number : 941959-27-9
  • Molecular Weight : 413.48 g/mol

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate bacteriostatic and fungistatic effects. A study involving various sulfonamide derivatives reported that they inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, one study highlighted that specific structural modifications in sulfonamides could enhance their cytotoxic effects against various cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to interfere with metabolic pathways in microorganisms and cancer cells. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the depletion of folate levels, ultimately hindering bacterial growth.

In cancer cells, similar inhibitory effects on metabolic pathways can lead to reduced proliferation and increased apoptosis. The presence of the methoxypyridazin moiety may further enhance these effects through additional interactions with cellular targets.

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial activity of various sulfonamide compounds, including derivatives similar to this compound. The results indicated that these compounds displayed significant inhibitory effects against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a series of sulfonamide derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study found that specific compounds exhibited IC50 values below 20 µM, indicating potent cytotoxicity. The presence of the biphenyl structure was noted to enhance activity compared to simpler sulfonamides .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialBacteriostatic against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
MechanismInhibition of folate synthesis; modulation of signaling pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including coupling of pyridazine and biphenyl sulfonamide precursors. Key steps involve sulfonylation using benzenesulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, pyridine as base) and purification via column chromatography (silica gel, gradient elution). Purity (>95%) is confirmed by HPLC and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this sulfonamide derivative?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) resolves aromatic protons and sulfonamide linkages, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹). X-ray crystallography (using SHELX programs) provides absolute configuration validation .

Q. How can initial bioactivity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays targeting enzymes/receptors (e.g., kinases, GPCRs) relevant to its structural analogs. Dose-response curves (IC₅₀/EC₅₀) and kinetic parameters (Kᵢ, kcat) should be measured. Positive controls (e.g., known inhibitors) and triplicate replicates ensure reliability. Cell viability assays (MTT, ATP-luminescence) assess cytotoxicity .

Q. What strategies are recommended for resolving its crystal structure?

  • Methodological Answer : Crystallize the compound via slow evaporation (solvent: DMSO/EtOH). Use SHELXL for refinement, addressing challenges like twinning or weak diffraction via iterative cycles. Anisotropic displacement parameters improve model accuracy. Hydrogen bonding and π-π stacking interactions are mapped using Mercury or Olex2 .

Advanced Research Questions

Q. How can contradictory bioactivity data across different experimental models be analyzed?

  • Methodological Answer : Perform meta-analysis to identify variables (e.g., cell line specificity, assay conditions). Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Use CRISPR/Cas9 knockout models to confirm on-target effects. Cross-reference with structural analogs to isolate substituent-specific activity .

Q. What computational approaches predict the compound’s molecular targets and binding modes?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Glide) with protein databases (PDB, AlphaFold). Validate poses via MD simulations (GROMACS, AMBER) assessing RMSD and binding free energy (MM-PBSA). Pharmacophore modeling (MOE, Schrödinger) identifies critical interaction sites. QSAR studies correlate substituent effects (e.g., methoxy vs. fluoro) with activity .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., pyridazine → pyrimidine, sulfonamide → carboxamide). Test bioactivity in parallel assays. Use Principal Component Analysis (PCA) to cluster activity trends. Correlate electronic (Hammett σ) and steric (Taft Es) parameters with potency .

Q. What challenges arise in refining low-resolution crystallographic data?

  • Methodological Answer : For low-resolution data (<1.5 Å), apply SHELXL constraints (e.g., rigid-body refinement, similarity restraints). Use TWINABS to handle twinning. Validate with R-free metrics and omit maps. Collaborative tools like CCP4 or Phenix enhance model robustness .

Q. How can enzyme inhibition mechanisms be elucidated for this compound?

  • Methodological Answer : Conduct kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Use stopped-flow spectroscopy for pre-steady-state kinetics. Probe binding sites via mutagenesis (e.g., alanine scanning) or fluorescent probes (FRET). Synchrotron radiation can resolve time-resolved structural changes .

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